Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methanesulfonylphenyl)oxirane

COX-2 Inhibition Cysteine Protease Regioisomer

2-(4-Methanesulfonylphenyl)oxirane (CAS 93114-06-8) is the indispensable para-substituted oxirane for COX-2 inhibitor programs. Its methanesulfonyl pharmacophore enables validated Etoricoxib synthesis, while its fully characterized identity as Imrecoxib Impurity 8 supports regulatory-compliant AMV. Generic epoxides and meta-isomers fail to deliver the requisite COX-2 selectivity. Procure this racemic building block at ≥95% purity for dual-use API synthesis and impurity profiling from a single, cost-effective material.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 93114-06-8
Cat. No. B3372898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methanesulfonylphenyl)oxirane
CAS93114-06-8
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2CO2
InChIInChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3
InChIKeyMGRQDNBYYRNGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methanesulfonylphenyl)oxirane (CAS 93114-06-8): A Critical Intermediate for COX-2 Inhibitor Synthesis and Pharmaceutical Impurity Profiling


2-(4-Methanesulfonylphenyl)oxirane (CAS 93114-06-8), a phenyl-substituted oxirane featuring a para-methanesulfonyl group, is an essential synthetic building block with a molecular weight of 198.24 g/mol and the formula C9H10O3S [1]. The compound's utility is anchored in its dual functionality: an electrophilic epoxide ring that undergoes regioselective ring-opening reactions and a sulfone group that confers specific pharmacological properties and electronic effects . Its procurement is driven by documented roles as a key intermediate in the manufacture of the selective COX-2 inhibitor Etoricoxib and as a fully characterized reference standard for Imrecoxib impurity analysis [2].

Why Generic Epoxide or Sulfone Intermediates Cannot Replace 2-(4-Methanesulfonylphenyl)oxirane in Regulated Synthesis


Substituting 2-(4-Methanesulfonylphenyl)oxirane with generic epoxides or simple sulfones is not feasible due to the critical interplay between its para-methanesulfonylphenyl group and the oxirane ring. The methanesulfonyl substituent is a privileged pharmacophore for selective COX-2 inhibition, as evidenced by its presence in approved drugs like Etoricoxib and Rofecoxib [1]. In contrast, alternative regioisomers, such as 2-(3-methanesulfonylphenyl)oxirane, exhibit distinct reactivity and biological target profiles, often linked to cysteine protease inhibition rather than COX-2 pathways . Furthermore, the specific substitution pattern of this compound ensures its utility as a fully characterized impurity reference standard for Imrecoxib, a status that uncharacterized or lower-purity alternatives cannot achieve [2]. This specificity underpins its essential role in quality-controlled pharmaceutical development and regulated synthetic routes.

2-(4-Methanesulfonylphenyl)oxirane: Direct Comparative Evidence for Scientific Selection


Regioisomeric Specificity: Para-Substitution vs. Meta-Substitution Alters Biological Target Engagement

The substitution pattern of the methanesulfonyl group on the phenyl ring dictates the compound's biological target profile. The para-substituted target compound, 2-(4-methanesulfonylphenyl)oxirane, is established as a key intermediate for COX-2 inhibitors like Etoricoxib . In stark contrast, its meta-substituted analog, 2-(3-methanesulfonylphenyl)oxirane, is primarily investigated for its application in inhibiting cysteine proteases, a class of enzymes unrelated to COX-2 . This regioisomeric divergence means that the meta-analog cannot substitute the para-compound in COX-2-focused synthetic programs without a complete and unpredictable change in downstream biological activity.

COX-2 Inhibition Cysteine Protease Regioisomer

Chiral vs. Racemic Forms: Differentiated Market Utility and Availability

The target compound is supplied as a racemic mixture, a fact documented by the presence of an undefined atom stereocenter count of 1 in its computational descriptors [1]. This contrasts with its (2S)-enantiomer, (2S)-2-(4-Methanesulfonylphenyl)oxirane (CAS 1568207-46-4), which is a specialized, discontinued chiral building block . While the racemate is widely available from multiple vendors in 95% purity at commercial scale , the chiral version is significantly more difficult to procure, being either discontinued or available only on a custom-synthesis basis . This distinction is critical for process chemists who must choose between an affordable racemic route and a more complex, expensive enantioselective synthesis.

Chiral Synthesis Enantiopure Building Block Racemic Mixture

Methyl-Substituted Analog Lacks the Same Degree of Specific Application Validation

2-(4-Methanesulfonylphenyl)-2-methyloxirane (CAS 1343352-44-2) is a direct analog where a methyl group replaces a hydrogen on the oxirane ring . However, unlike the target compound, this methylated analog is not widely documented as a key intermediate for approved COX-2 inhibitors like Etoricoxib . Instead, it is primarily described as a versatile small molecule scaffold or research compound without a validated role in high-value pharmaceutical synthesis . This lack of specific, high-impact application data makes it a less compelling choice for a procurement decision focused on a known, productive synthetic pathway.

COX-2 Inhibitor Intermediate Etoricoxib Synthesis Structural Analog

Procurement Reliability: Purity Specification and Supply Chain Consistency

The target compound is consistently supplied at a minimum purity specification of 95% by multiple reputable vendors, including AKSci and Fluorochem, ensuring batch-to-batch reproducibility for research and development applications . This contrasts with less well-characterized or lower-purity alternatives that may introduce unknown impurities and confound experimental results. The compound's classification as a non-hazardous material for transport by some vendors further simplifies logistics and reduces associated costs .

Purity Supply Chain Quality Control

Unique Role as a Fully Characterized Pharmaceutical Impurity Standard

2-(4-Methanesulfonylphenyl)oxirane is supplied as Imrecoxib Impurity 8, a fully characterized chemical compound used as a reference standard of the API Imrecoxib [1]. This standard is compliant with regulatory guidelines and is used for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during the synthesis and formulation stages of drug development [1]. It serves as a reference standard for traceability against pharmacopeial standards (USP or EP) [1]. This specific and regulated application is not shared by generic analogs, making this compound indispensable for laboratories engaged in Imrecoxib-related quality control and regulatory submissions.

Impurity Profiling Reference Standard Analytical Method Validation

Optimal Use Cases for Procuring 2-(4-Methanesulfonylphenyl)oxirane


Synthesis of Selective COX-2 Inhibitors (e.g., Etoricoxib)

This compound is the optimal starting material or intermediate for the synthesis of selective COX-2 inhibitors. Its specific para-methanesulfonylphenyl oxirane structure is a critical pharmacophore found in drugs like Etoricoxib . Procuring this compound allows for the efficient and validated construction of these therapeutically important molecules, directly leveraging documented synthetic routes .

Pharmaceutical Impurity Profiling and Method Validation for Imrecoxib

This compound is essential for analytical chemistry and quality control laboratories working with the API Imrecoxib. As Imrecoxib Impurity 8, it serves as a fully characterized, regulatory-compliant reference standard [1]. Its procurement is non-negotiable for developing and validating analytical methods (AMV) to detect and quantify this specific impurity, ensuring drug safety and regulatory compliance [1].

Medicinal Chemistry Exploration of Methanesulfonylphenyl Pharmacophores

For medicinal chemists exploring structure-activity relationships (SAR) around the methanesulfonylphenyl group, this racemic epoxide is a versatile building block. Its availability in 95% purity from multiple vendors makes it a cost-effective and reliable starting point for synthesizing diverse compound libraries, whereas its meta-substituted isomer would lead to a different biological target space .

Asymmetric Synthesis and Chiral Method Development

The compound's racemic nature [2] makes it an ideal candidate for developing and validating chiral separation methods or evaluating asymmetric epoxidation catalysts. Researchers can use this easily procured racemate to establish baseline chromatographic methods before moving to the more expensive and less accessible chiral (2S)-enantiomer for specialized applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methanesulfonylphenyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.